molecular formula C18H20ClNOS B1451501 N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride

N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride

Cat. No.: B1451501
M. Wt: 336.9 g/mol
InChI Key: BFFSMCNJSOPUAY-NIIDSAIPSA-N
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Description

Duloxetine-d3 (hydrochloride) is a deuterated form of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, and fibromyalgia. The deuterium atoms in Duloxetine-d3 replace hydrogen atoms, which can enhance the metabolic stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Duloxetine-d3 (hydrochloride) involves several key steps:

Industrial Production Methods: The industrial production of Duloxetine-d3 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

    Oxidation: Duloxetine-d3 (hydrochloride) can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the naphthalen-1-yloxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products: The major products formed from these reactions include various amine derivatives, oxidized thiophene compounds, and substituted naphthalen-1-yloxy derivatives .

Scientific Research Applications

Mechanism of Action

Duloxetine-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety. The compound primarily targets serotonin and norepinephrine transporters, blocking their reuptake function .

Comparison with Similar Compounds

    Duloxetine hydrochloride: The non-deuterated form of Duloxetine-d3.

    Venlafaxine hydrochloride: Another serotonin-norepinephrine reuptake inhibitor used for similar indications.

    Escitalopram oxalate: A selective serotonin reuptake inhibitor used for depression and anxiety.

Comparison: Duloxetine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation compared to its non-deuterated counterpart. This can potentially lead to improved pharmacokinetic properties and a longer duration of action .

Properties

IUPAC Name

3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFSMCNJSOPUAY-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride
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N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride
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N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride
Reactant of Route 4
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride
Reactant of Route 5
Reactant of Route 5
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride
Reactant of Route 6
Reactant of Route 6
N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride

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